Lutidinate Enables Selective AspH Inhibition Over KDM4E via C5-Substitution
Introduction of a fluorine substituent at the C5 position of lutidinate (2,4-PDCA) results in a substantial increase in selectivity for AspH over KDM4E compared to the parent compound [1]. While 2,4-PDCA is a broad-spectrum inhibitor of 2OG oxygenases, its C5-fluorinated derivative maintains similar AspH inhibition efficiency but markedly reduces KDM4E inhibition, thus shifting the selectivity profile [1].
| Evidence Dimension | Inhibition Selectivity (AspH vs KDM4E) |
|---|---|
| Target Compound Data | C5-F-2,4-PDCA: maintains similar AspH inhibition as 2,4-PDCA, but with a substantial increase in selectivity for AspH over KDM4E |
| Comparator Or Baseline | 2,4-PDCA (lutidinic acid): broad-spectrum inhibitor with comparable inhibition of both AspH and KDM4E |
| Quantified Difference | Qualitative shift from broad-spectrum to AspH-selective; KDM4E inhibition is significantly reduced with C5-F substitution |
| Conditions | Mass spectrometry-based enzyme inhibition assays using human recombinant 2OG oxygenases |
Why This Matters
This selectivity engineering demonstrates that the 2,4-isomer serves as a versatile scaffold for developing selective 2OG oxygenase probes, a property not shared by other pyridine dicarboxylate isomers.
- [1] Brewitz, L., et al. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases. Journal of Inorganic Biochemistry 2021, 223, 111537. View Source
